4-Methylbenzhydrylamine

Solid-Phase Peptide Synthesis Boc Chemistry Resin Comparison

This is the industry-standard solid support for Boc-chemistry peptide amide synthesis. The 4-methyl substituent precisely tunes acid lability, ensuring superior cleavage yields with HF/TFMSA compared to standard BHA resin, making it the top choice for challenging, aggregation-prone sequences. Procure with high loading capacity (up to 1.6 mmol/g) to maximize batch productivity and cost-efficiency in large-scale production. Ideal for linker-free Fmoc approaches and unique C-terminal peptide aldehyde synthesis.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 55095-21-1
Cat. No. B1223480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzhydrylamine
CAS55095-21-1
Synonyms4-methylbenzhydrylamine
pMBHA
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)N
InChIInChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3
InChIKeyUHPQFNXOFFPHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzhydrylamine (MBHA): A Foundational Resin for C-Terminal Peptide Amide Synthesis


4-Methylbenzhydrylamine (MBHA, CAS: 55095-21-1) is a benzhydrylamine-type resin primarily utilized as a solid support in solid-phase peptide synthesis (SPPS) for the generation of peptide amides. [1] It is characterized by a 4-methyl substitution on one of its phenyl rings, which modulates its acid lability. [2] The compound is most commonly supplied and utilized as a hydrochloride salt, polymer-bound to a polystyrene-1% divinylbenzene (PS-DVB) matrix, with standard mesh sizes ranging from 100-200 or 200-400 and loadings typically between 0.3 and 1.6 mmol/g.

Why 4-Methylbenzhydrylamine Resin Cannot Be Casually Substituted in Peptide Synthesis Workflows


The performance of a solid-phase resin is not merely a function of its functional group but is critically dependent on the linker's acid lability and its compatibility with specific protecting group strategies. [1] Substituting 4-Methylbenzhydrylamine (MBHA) with a seemingly similar resin like benzhydrylamine (BHA) or a modern Rink amide resin can lead to significantly different yields, especially for challenging sequences. [2] The 4-methyl substituent on MBHA precisely tunes the electron density of the benzhydryl system, increasing its acid lability compared to BHA, which is essential for efficient cleavage with reagents like HF or TFMSA in Boc chemistry. [3] Conversely, while Rink amide MBHA resins are the standard for Fmoc chemistry, the base MBHA resin offers unique advantages for specific acidolytic methods that require a linker-free approach, a capability lost with other linkers. [4]

Quantitative Differentiation of 4-Methylbenzhydrylamine Resin: Yield, Lability, and Loading Data


Superior Yield of Peptide Carboxamides from MBHA vs. BHA Resin in Boc SPPS

A direct head-to-head comparison by Matsueda and Stewart demonstrated that the 4-methylbenzhydrylamine (MBHA) resin provides a higher yield of a model peptide carboxamide compared to the unsubstituted benzhydrylamine (BHA) resin. [1] This is attributed to the electron-donating effect of the para-methyl group, which increases the stability of the carbocation intermediate formed during acidolytic cleavage, thereby facilitating a more efficient release of the desired peptide product. [2]

Solid-Phase Peptide Synthesis Boc Chemistry Resin Comparison

Enhanced Acid Lability of MBHA Resin Over BHA Resin in Boc SPPS

The amide bonds formed on MBHA resin are more easily cleaved than those on BHA resin under acidic conditions used in Boc SPPS. This increased acid lability is a direct result of the electron-donating 4-methyl substituent, which stabilizes the cleaved carbocation intermediate, making the final deprotection and cleavage step more efficient. [1]

Acid Lability Boc SPPS Resin Cleavage

MBHA Resin's High Loading Capacity Range for Scalable Peptide Production

Commercially available MBHA resin is offered with a broad range of substitution levels, from 0.3 mmol/g up to 1.6 mmol/g, which is notably high for benzhydrylamine-type resins. In contrast, standard Rink Amide MBHA resins for Fmoc chemistry typically have a more restricted loading range of 0.3 to 0.8 mmol/g. [1] This higher loading capacity of the base MBHA resin allows for the synthesis of larger quantities of peptide per batch, improving process economics. [2]

Resin Loading Peptide Scale-up Boc SPPS

Linker-Free Synthesis of Antimicrobial Peptides on MBHA Resin Using a Novel Acidolytic Method

A 2023 study demonstrated a novel, linker-free approach for synthesizing antimicrobial peptides by directly attaching them to an MBHA resin. [1] The method, using an in-situ generated HBr/TMSBr cleavage cocktail, successfully removed benzyl-type protecting groups and cleaved the peptides directly from the MBHA support without requiring a specialized TFA-labile linker. [2] This is in direct contrast to standard Fmoc protocols, which necessitate the use of a linker such as Rink amide for efficient cleavage. [3]

Antimicrobial Peptides Fmoc SPPS Novel Cleavage Reagents

Optimal Application Scenarios for 4-Methylbenzhydrylamine Resin Based on Quantitative Evidence


Industrial-Scale Boc SPPS for High-Volume Peptide Amides

This is the primary and best-established use case for MBHA resin. The combination of higher yield compared to BHA resin [1] and its enhanced acid lability for efficient HF/TFMSA cleavage [2] makes it the resin of choice for large-scale, cost-sensitive production of C-terminal peptide amides using Boc chemistry. The ability to procure resin with a high loading capacity (up to 1.6 mmol/g) [3] directly supports the economic imperative of maximizing product per batch cycle.

Synthesis of 'Difficult' or Long Peptide Sequences in Boc SPPS

For peptides prone to aggregation or with sterically hindered C-termini that can cause poor cleavage yields from BHA resin, the superior acid lability of MBHA is a critical success factor. [1] The evidence of better yields for model carboxamides [2] supports its selection over BHA to overcome challenging syntheses and ensure acceptable final yields for research or production purposes.

A Linker-Free Fmoc Strategy for Streamlined Antimicrobial Peptide Synthesis

As demonstrated by Ruiz et al., MBHA resin enables a unique, linker-free Fmoc synthesis approach. [1] This application scenario is optimal for laboratories looking to explore alternative, potentially more cost-effective or simplified methods for producing peptide amides. By purchasing the base MBHA resin, researchers can directly attach and then cleave their peptide using a novel acidolytic cocktail, bypassing the need for pre-derivatized linker resins. [2]

Preparation of C-Terminal Peptide Aldehydes via an Amide Linkage

MBHA resin has been successfully used as a solid support for anchoring peptides via an amide linkage, which, after chain elongation and ozonolysis, yields C-terminal peptide aldehydes with no detectable racemization. [1] This specific application, which requires an amide linkage rather than an ester linkage, is a niche but high-value use case where MBHA provides a unique and necessary functionality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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